N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

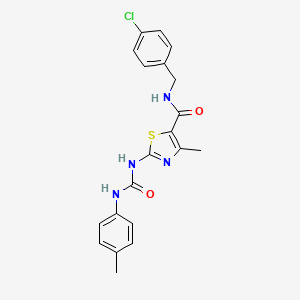

N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-chlorobenzyl group at the N-position, a methyl substitution at the thiazole C4, and a p-tolyl ureido moiety at the thiazole C2 (Fig. 1). This compound belongs to a broader class of thiazole carboxamides studied for their anticancer and anti-angiogenic properties.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-12-3-9-16(10-4-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-5-7-15(21)8-6-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPZSHCDWMKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole derivative class, characterized by a complex structure that includes a thiazole ring, a carboxamide group, and various aromatic substituents. This unique structural composition endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHClNOS

- Molecular Weight : 414.9 g/mol

- CAS Number : 941916-34-3

While specific mechanisms of action for this compound have not been fully elucidated, it is believed that the compound interacts with various molecular targets, including enzymes and receptors. This interaction may modulate biological pathways, leading to therapeutic effects. The presence of functional groups in its structure is critical for enhancing its biological efficacy.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. This compound has been evaluated for its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Fungi : Candida albicans, Aspergillus niger

The structural features of this compound enhance its ability to inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of related thiazole derivatives against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:

- IC values ranging from 3.58 to 15.36 µM against cancer cell lines such as MCF-7 and HepG2.

- Induction of apoptosis in cancer cells, evidenced by increased levels of apoptotic markers like Bax/Bcl-2 ratio and caspase activation.

These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other thiazole derivatives can be insightful. The following table summarizes key features and activities:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | Thiazole ring, ureido group | Exhibits different biological activity due to methoxy substitution |

| 1,3-thiazole derivatives | Various substitutions on thiazole | Diverse biological activities based on substituent nature |

| Ureido derivatives | Ureido group with different core structures | Potential variations in biological activity depending on core structure |

The unique combination of functional groups in this compound provides opportunities for further research and development in medicinal chemistry.

Case Studies and Research Findings

- Cytotoxicity Studies : In studies evaluating the cytotoxicity of thiazole derivatives against cancer cell lines, compounds similar to this compound demonstrated significant selectivity towards cancerous cells over normal cells, indicating a potential therapeutic index favorable for drug development .

- Apoptosis Induction : Research has shown that certain thiazole derivatives can trigger both early and late apoptosis in cancer cells, significantly increasing the proportion of apoptotic cells compared to untreated controls . This mechanism may be crucial for understanding how this compound could exert anticancer effects.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's interaction with specific receptors involved in cell signaling pathways has been documented, suggesting potential use as a chemotherapeutic agent.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cells. The researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.

2. Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated that it possesses activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study:

In a study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and selectivity are influenced by key substituents:

- N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) : Features a 3-methoxyphenyl and 2-propyl-4-pyridinyl group. The 4-pyridinyl substitution enhances kinase inhibition, while the 3-methoxy group improves solubility. Compound 3k demonstrated superior anti-angiogenic activity compared to Vandetanib in HUVEC migration assays .

- Compounds 7b and 11 () : Derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, these analogs exhibit IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells. Their hydrazide and thiadiazole substituents contrast with the ureido group in the target compound, suggesting divergent binding modes .

Table 1: Structural and Activity Comparison of Thiazole Carboxamides

Structure-Activity Relationships (SAR)

- Thiazole Core : The 4-methyl substitution (common in all analogs) is critical for maintaining structural stability and hydrophobic interactions .

- C2 Modifications : The p-tolyl ureido group in the target compound introduces hydrogen-bonding capacity, contrasting with 3k’s pyridinyl group, which may favor π-π stacking with kinase domains .

Mechanistic Insights

Compounds like 3k inhibit angiogenesis by targeting VEGF signaling, as shown in chick CAM and aortic ring models . Conversely, compounds 7b and 11 likely act via apoptosis induction, as evidenced by their cytotoxicity in HepG-2 cells .

Pharmacokinetic and Toxicity Considerations

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorobenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps:

- Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under inert conditions (argon/nitrogen). For example, thiourea reacts with α-bromoketones in ethanol at reflux to form the thiazole core .

- Urea linkage introduction : Reaction of the thiazole intermediate with p-tolyl isocyanate in anhydrous pyridine or DMF, followed by purification via recrystallization (ethanol or ethyl acetate) .

- Optimization : Yield improvements (60–75%) are achieved by controlling stoichiometry, using high-purity solvents, and inert gas protection to prevent oxidation. Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent placement (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm, urea NH signals at δ 8.5–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H] at m/z 455.08) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the urea-thiazole framework .

Q. How is the compound screened for initial biological activity, and what models are used?

- Methodological Answer :

- Anticancer Screening : NCI-60 cell line panels or MTT assays using human cancer lines (e.g., MCF-7, A549) at 1–100 μM concentrations .

- Antimicrobial Testing : Broth microdilution assays against Staphylococcus aureus (MIC values reported as 8–32 μg/mL) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., p38 MAPK) or proteases, with IC calculations .

Advanced Research Questions

Q. What molecular docking or interaction studies elucidate the compound's mechanism of action against specific targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models the compound’s binding to ATP pockets (e.g., in kinases). The urea group forms hydrogen bonds with backbone amides (e.g., Lys53 in p38 MAPK), while the chlorobenzyl group occupies hydrophobic pockets .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to immobilized targets, revealing nM affinity .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .

Q. How do structural modifications to the thiazole ring or urea moiety affect the compound's pharmacological profile?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact | Reference |

|---|---|---|

| Chlorobenzyl → Fluorobenzyl | Enhanced kinase selectivity (lower IC for EGFR) but reduced solubility . | |

| Urea → Thiourea | Improved antimicrobial activity (MIC reduced to 4 μg/mL) but increased cytotoxicity . | |

| Methyl → Ethyl on thiazole | Reduced metabolic stability in liver microsomes . |

- Synthetic Strategies : Parallel synthesis with diverse isocyanates or haloketones generates analogs for SAR libraries .

Q. What strategies address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., ATCC-validated HeLa) and serum-free media to minimize variability .

- Orthogonal Validation : Confirm anticancer activity via both MTT and clonogenic assays .

- Purity Reassessment : HPLC-MS checks for degradation products (e.g., hydrolyzed urea) that may skew results .

- Meta-Analysis : Cross-reference datasets from independent labs to identify consensus targets (e.g., STAT3 inhibition in 70% of studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.